molecular formula C22H24N6O2 B2391941 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1040647-17-3

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2391941
CAS RN: 1040647-17-3
M. Wt: 404.474
InChI Key: DHCNTFWZXDPQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The synthesis and application of pyridazinone derivatives, including compounds structurally related to 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone, have been explored extensively within medicinal chemistry. These compounds are synthesized for their potential therapeutic effects, exemplified by their analgesic and anti-inflammatory properties. For instance, a study by Gökçe et al. (2005) elaborates on the synthesis of new Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents, highlighting the significance of pyridazinone derivatives in medical research Gökçe et al., 2005.

Antimicrobial Activity

Research conducted by Patel et al. (2011) on new pyridine derivatives, including compounds with structural similarities to the one , has shown variable and modest antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Genotoxicity Studies

Kalgutkar et al. (2007) investigated the genotoxicity of a novel 5-HT2C receptor agonist for obesity treatment, which shares a similar structural framework with 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone. This study highlights the importance of assessing the genotoxic potential of new therapeutic compounds Kalgutkar et al., 2007.

Antiviral and Anticancer Activity

The exploration of pyridazinone derivatives for antiviral and anticancer activities is another key area of research. For example, Attaby et al. (2006) synthesized 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, demonstrating potential antiviral activity Attaby, Elghandour, Ali, & Ibrahem, 2006.

Herbicide Development

Investigations into the modes of action of pyridazinone herbicides reveal their potential in agricultural applications. Hilton et al. (1969) studied the phytotoxicity of substituted pyridazinone compounds, providing insights into their use as effective herbicides Hilton, Scharen, St. John, Moreland, & Norris, 1969.

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-30-18-7-5-17(6-8-18)16-22(29)28-14-12-27(13-15-28)21-10-9-20(25-26-21)24-19-4-2-3-11-23-19/h2-11H,12-16H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNTFWZXDPQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.